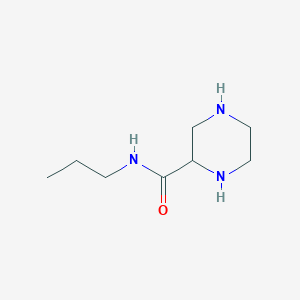

N-propylpiperazine-2-carboxamide

Description

Significance of Piperazine-2-carboxamide (B1304950) Architectures in Chemical Biology

Piperazine-2-carboxamide architectures are recognized as privileged structures in chemical biology. The piperazine (B1678402) ring itself is a key feature in numerous biologically active compounds, contributing to a wide range of therapeutic applications, including antitumor, antibacterial, and anti-inflammatory agents. nih.gov The two nitrogen atoms within the piperazine core can enhance the pharmacokinetic properties of drug candidates, often leading to improved water solubility and bioavailability. nih.gov The carboxamide group attached at the second position of the piperazine ring provides an additional point for molecular interactions and modifications, further expanding the chemical space that can be explored. These architectures serve as versatile scaffolds, allowing for systematic structural modifications to fine-tune biological activity and drug-like properties. researchgate.net The ability to generate large libraries of piperazine-2-carboxamide derivatives has made them valuable tools in lead discovery for general screening programs. nih.gov

Research Trajectory of N-Propylpiperazine-2-carboxamide: An Overview of Academic Investigations

Academic investigations into this compound have been part of a broader exploration of piperazine derivatives. Research has focused on the synthesis and diversification of libraries based on the piperazine-2-carboxamide scaffold to explore their potential biological activities. nih.gov Studies have highlighted the importance of the piperazine moiety in enhancing the antitumor activities of certain compounds. nih.gov The versatility of the piperazine structure allows for a wide array of chemical modifications, which has been a central theme in the research trajectory of its derivatives. researchgate.net The primary goal of much of this research has been to design molecules with high affinity for their biological targets while maintaining appropriate physicochemical properties for drug development. nih.gov

Scope and Objectives of Current Research Efforts on this compound

Current research on this compound and related compounds is focused on several key areas. A major objective is the continued exploration of their potential as therapeutic agents, driven by the diverse pharmacological activities exhibited by piperazine derivatives, including antimicrobial and anticancer properties. researchgate.net Researchers are actively engaged in structure-activity relationship (SAR) studies to understand how specific structural modifications influence biological outcomes. researchgate.net This involves the rational design and synthesis of new derivatives to optimize potency and selectivity for their intended biological targets. Furthermore, there is an emphasis on understanding the pharmacokinetic profiles of these compounds to improve their drug-like properties. researchgate.net The overarching goal is to leverage the chemical tractability of the this compound scaffold to develop novel drug candidates. researchgate.net

Structure

3D Structure

Properties

CAS No. |

646523-34-4 |

|---|---|

Molecular Formula |

C8H17N3O |

Molecular Weight |

171.24 g/mol |

IUPAC Name |

N-propylpiperazine-2-carboxamide |

InChI |

InChI=1S/C8H17N3O/c1-2-3-11-8(12)7-6-9-4-5-10-7/h7,9-10H,2-6H2,1H3,(H,11,12) |

InChI Key |

SUJXBNUVGOWGRO-UHFFFAOYSA-N |

Canonical SMILES |

CCCNC(=O)C1CNCCN1 |

Origin of Product |

United States |

Synthetic Methodologies for N Propylpiperazine 2 Carboxamide and Its Analogues

Advanced Strategies for the De Novo Synthesis of the N-Propylpiperazine-2-carboxamide Core

De novo synthesis refers to the construction of the core piperazine (B1678402) ring from acyclic precursors. Modern approaches prioritize efficiency, atom economy, and stereochemical control, moving beyond classical methods like the reduction of diketopiperazines or pyrazines. nih.govresearchgate.netthieme-connect.com

The biological activity of chiral piperazine derivatives is often dependent on the specific stereoisomer. Therefore, developing synthetic routes that control the three-dimensional arrangement of substituents is of paramount importance.

Recent advances have provided powerful tools for this purpose:

Transition-Metal-Catalyzed Cyclizations: Palladium-catalyzed reactions have been effectively used for the modular synthesis of highly substituted piperazines. For example, coupling propargyl units with various diamine components allows for the construction of the ring with high regio- and stereochemical control. organic-chemistry.org A highly diastereoselective intramolecular palladium-catalyzed hydroamination has also been reported as a key step in a modular synthesis of 2,6-disubstituted piperazines. rsc.org More recently, an iridium-catalyzed method has been disclosed for the synthesis of complex C-substituted piperazines from the head-to-head coupling of imines, yielding a single diastereoisomer. nih.govacs.org

Asymmetric Synthesis from Chiral Precursors: A common strategy involves using enantiomerically pure starting materials from the "chiral pool," such as amino acids. rsc.orgnih.gov For instance, homochiral cis-2,5-disubstituted piperazines can be constructed from (S)-amino acid derivatives through key steps involving copper-catalyzed ring-opening of N-tosyl aziridines and palladium-mediated N–C bond formation. rsc.org This approach ensures that the stereochemistry at the C2 position is pre-determined by the starting material.

Photoredox Catalysis: Visible-light-promoted reactions offer mild and efficient pathways to substituted piperazines. A decarboxylative annulation protocol between a glycine-based diamine and various aldehydes, catalyzed by an iridium complex, provides access to diverse C2-substituted piperazines. organic-chemistry.orgmdpi.com

| Method | Catalyst/Reagent | Key Features | Stereocontrol |

| Imine Dimerization | Iridium Complexes | 100% atom-economic head-to-head coupling of imines. nih.gov | High diastereoselectivity for the 2R,3R,5R,6R isomer. nih.govacs.org |

| Intramolecular Hydroamination | Palladium(II) Acetate | Modular synthesis from aminoalkene precursors derived from homochiral cyclic sulfamidates. rsc.org | Highly diastereoselective (trans products). rsc.org |

| Synthesis from Amino Acids | Cu/Pd Catalysis | Utilizes chiral amino acids as starting materials. rsc.org | Inherits stereochemistry from the starting amino acid. |

| Photoredox Annulation | Iridium Photocatalyst | Decarboxylative cyclization between diamines and aldehydes under mild conditions. organic-chemistry.orgmdpi.com | Depends on the chirality of the diamine precursor. |

| SnAP Reagent Cyclization | Copper Salts | Convergent method using stannyl amine protocol (SnAP) reagents and aldehydes. encyclopedia.pubmdpi.com | Can provide access to diverse C2-functionalized piperazines. mdpi.com |

The formation of the carboxamide bond at the C2 position is a critical step, typically achieved by coupling a piperazine-2-carboxylic acid precursor with an amine (in this case, ammonia or an ammonia equivalent to form the primary carboxamide). This transformation is one of the most frequently performed reactions in medicinal chemistry. nih.govhepatochem.com

The reaction generally requires the activation of the carboxylic acid group to facilitate nucleophilic attack by the amine. hepatochem.comresearchgate.net

Coupling Reagents: A vast array of coupling reagents has been developed to promote amide bond formation under mild conditions. These reagents convert the carboxylic acid's hydroxyl group into a better leaving group. researchgate.net They are broadly categorized into carbodiimides (e.g., DCC, EDC, DIC) and uronium/phosphonium salts (e.g., HATU, HBTU, PyBOP). Additives like HOBt or DMAP are often used with carbodiimides to improve efficiency and suppress side reactions. hepatochem.com

Acyl Halide Intermediates: A classical and effective method involves the conversion of the carboxylic acid to a more reactive acyl halide (typically an acyl chloride) using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride reacts readily with an amine to form the amide. This method is highly efficient but can be limited by the harsh conditions required for acyl chloride formation, which may not be compatible with sensitive functional groups. hepatochem.com

Green and Novel Methods: Recent research has focused on developing more environmentally friendly and efficient methods. One such approach involves the 1-pot conversion of carboxylic acids to amides via thioester intermediates, inspired by natural biological processes. nih.govrsc.orgrsc.org Another strategy employs boron-based reagents, such as tris(2,2,2-trifluoroethyl)borate [B(OCH₂CF₃)₃], which can mediate direct amidation between carboxylic acids and amines. acs.org

| Reagent Class | Examples (Acronym) | Mechanism | Common Conditions |

| Carbodiimides | DCC, EDC, DIC | Activation of carboxylic acid to form an O-acylisourea intermediate. hepatochem.com | Room temperature, often with additives like HOBt or DMAP. |

| Uronium Salts | HATU, HBTU, HCTU | Formation of a highly reactive activated ester intermediate. | Mild conditions, suitable for solid-phase synthesis. |

| Phosphonium Salts | PyBOP, BOP | Similar to uronium salts, forms an activated ester. | Effective for sterically hindered couplings. |

| Acyl Halide Precursors | Thionyl Chloride, Oxalyl Chloride | Converts carboxylic acid to a highly reactive acyl chloride. | Often requires cooling during reaction with amine. |

Introducing the propyl group onto one of the piperazine nitrogen atoms is the final key functionalization. Achieving selective mono-alkylation is a common challenge due to the presence of two reactive secondary amine sites. researchgate.netnih.gov

Several methods are employed to control this step:

Nucleophilic Substitution: This is a direct approach involving the reaction of a piperazine precursor with a propylating agent, such as an alkyl halide (e.g., n-propyl bromide or iodide). mdpi.comgoogle.com To prevent the formation of undesired N,N'-dipropylpiperazine, strategies include using a large excess of the piperazine starting material or employing a protecting group (like tert-butyloxycarbonyl, Boc) on one nitrogen. researchgate.netmdpi.com The protecting group is then removed after the alkylation is complete.

Reductive Amination: This method involves reacting the piperazine with propanal (propionaldehyde) to form an intermediate iminium ion, which is then reduced in situ by a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). researchgate.netmdpi.com This pathway is often highly selective and avoids the potential for over-alkylation that can occur with alkyl halides. researchgate.net

N-Acylation: While not a direct route to N-alkylation, N-acylation is a fundamental technique for functionalizing piperazine nitrogens. It involves reacting the piperazine with an acylating agent like an acyl chloride or anhydride. nih.gov Subsequent reduction of the resulting amide (e.g., an N-propanoylpiperazine) can yield the desired N-propyl derivative. mdpi.com

| Method | Reagents | Advantages | Challenges |

| Direct Alkylation | Propyl halide (Pr-Br, Pr-I), K₂CO₃ | Straightforward, one-step process. | Risk of di-alkylation, requires control via excess piperazine or protecting groups. researchgate.netnih.gov |

| Reductive Amination | Propanal, NaBH(OAc)₃ | High selectivity for mono-alkylation, avoids quaternary salt formation. researchgate.netmdpi.com | Requires a two-step sequence (imine formation and reduction). |

| Acylation-Reduction | Propanoyl chloride, then a reducing agent (e.g., LiAlH₄) | Provides an alternative route. | A two-step process that is less atom-economical. mdpi.com |

Synthesis of this compound Precursors and Key Intermediates

The synthesis of precursors like piperazine-2-carboxylic acid or its esters is a common starting point. These compounds already possess the required C2 functional group, simplifying the subsequent carboxamide formation step.

From Amino Acids: As mentioned, chiral amino acids are excellent starting materials. For example, an efficient five-step route to 3-substituted piperazine-2-acetic acid esters has been developed starting from amino acids, proceeding through a key chiral 1,2-diamine intermediate that undergoes annulation. nih.gov

Cyclization of Diamines: The reaction of 1,2-diamines with appropriate C2-synthons is a direct method. For example, a key chiral 1,2-diamine intermediate can undergo annulation to form the desired enantiopure piperazine core. nih.gov

Use of Protecting Groups: To achieve selective functionalization, it is often necessary to differentiate the two nitrogen atoms. The tert-butyloxycarbonyl (Boc) group is widely used for this purpose. nih.govmdpi.com Mono-Boc-piperazine can be prepared by reacting piperazine with di-tert-butyl dicarbonate (Boc₂O), allowing for selective alkylation or acylation at the unprotected nitrogen. researchgate.net

| Precursor | Typical Starting Material(s) | Synthetic Approach | Reference |

| Piperazine-2-carboxylic acid esters | Amino acids (e.g., serine, phenylalanine) | Multi-step conversion via chiral diamine intermediates and cyclization. | nih.gov |

| Piperazin-2-ones | N-protected piperazin-2-ones | Palladium-catalyzed decarboxylative allylic alkylation. | thieme-connect.comrsc.org |

| Mono-N-Boc-piperazine | Piperazine, Boc₂O | Direct reaction with controlled stoichiometry. | researchgate.net |

| C2-Aryl-piperazines | N-Boc-piperazine, 1,4-dicyanobenzene | Photoredox C-H arylation. | mdpi.com |

The propyl group is introduced using a propylating agent. The most common and readily available agents are propyl halides.

From Alkenes: N-propyl bromide can be synthesized from propylene through the anti-Markovnikov addition of hydrogen bromide (HBr) in the presence of a peroxide catalyst. vedantu.com This reaction proceeds via a free radical mechanism, ensuring the bromine atom adds to the less substituted carbon, yielding the primary alkyl halide. vedantu.com

From Alcohols: N-propyl alcohol can be converted to n-propyl bromide using reagents such as phosphorus tribromide (PBr₃) or a mixture of sodium bromide and sulfuric acid. doubtnut.com

Other Propylating Agents: In addition to halides, other derivatives with good leaving groups can be used. These include propyl tosylates and propyl mesylates, which can be prepared from n-propyl alcohol by reaction with tosyl chloride or mesyl chloride, respectively, in the presence of a base. quickcompany.in

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is a critical step in the synthesis of piperazine-2-carboxamide (B1304950) derivatives to maximize yield and purity. Research into analogous structures, such as (2S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide, provides insight into the key parameters that can be manipulated. A study on the synthesis of levobupivacaine, which involves a similar core structure, systematically optimized substitution reaction conditions. mdpi.com By evaluating various bases, solvents, and temperatures, a significant improvement in both yield and purity was achieved. For instance, changing the reaction conditions from using K₂CO₃ in CH₃CN at 82°C to using K₂CO₃ in a mixture of EtOH and H₂O at 90°C increased the yield from 78% to 93% and the purity from 98.45% to 99.12%. mdpi.com

These optimization processes demonstrate that a careful selection of reagents and reaction parameters is crucial for the efficient synthesis of such compounds on an industrial scale. mdpi.com The optimal conditions often involve balancing reaction kinetics, solubility of reagents, and suppression of side reactions. mdpi.com

Table 1: Optimization of Substitution Reaction Conditions for a Piperidine-2-carboxamide Analogue Data adapted from a study on the synthesis of levobupivacaine, demonstrating principles applicable to this compound synthesis. mdpi.com

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|

| 1 | K₂CO₃ | CH₃CN | 82 | 48 | 78 | 98.45 |

| 2 | Na₂CO₃ | CH₃CN | 82 | 48 | 75 | 98.12 |

| 3 | Cs₂CO₃ | CH₃CN | 82 | 48 | 80 | 98.55 |

| 4 | K₂CO₃ | DMF | 90 | 24 | 85 | 98.76 |

Catalytic Approaches in this compound Synthesis

Catalysis offers powerful routes to synthesize piperazine derivatives, enabling reactions under milder conditions, with greater efficiency, and with control over stereochemistry.

Heterogeneous catalysts are advantageous in synthesis due to their ease of separation from the reaction mixture and potential for recyclability. mdpi.comresearchgate.net In the context of piperazine synthesis, various solid-supported catalysts have been explored. For instance, a two-step continuous flow process for preparing piperazine-2-carboxamide utilized heterogeneous catalysts: a metal oxide for the hydration of a nitrile to an amide, followed by a supported precious metal for the hydrogenation of the pyrazine ring. researchgate.net

Other research has employed piperazine-functionalized nickel ferrite nanoparticles as an efficient and reusable catalyst for the solvent-free synthesis of other nitrogen-containing heterocycles. mdpi.com Similarly, silicotungstic acid supported on Amberlyst 15, a sulfonic acid-functionalized polymeric bead, has been used as a heterogeneous catalyst for reactions involving aromatic amines to form new C-C bonds. mdpi.com These examples highlight a broad trend of applying solid-supported catalysts to facilitate the synthesis of complex molecules, a strategy directly applicable to the production of piperazine derivatives.

The synthesis of specific enantiomers of chiral piperazine derivatives is of high importance, as biological activity is often stereospecific. Asymmetric catalysis provides an efficient means to achieve this. A significant development is the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols, which provides facile access to chiral piperazin-2-ones, direct precursors to piperazine-2-carboxamides. dicp.ac.cnrsc.org This method has been shown to produce a variety of 5,6-disubstituted piperazin-2-ones with high yields and excellent enantioselectivities (84–90% ee). dicp.ac.cn The practicality of this methodology was demonstrated by a gram-scale synthesis that yielded the desired product with 93% yield and 90% ee. dicp.ac.cn

Another approach is the enzymatic resolution of a racemic mixture. For example, enantiomerically pure (S)-piperazine-2-carboxylic acid has been synthesized through the kinetic resolution of its methyl ester using the low-cost enzyme alcalase. nih.gov These catalytic methods, both metal-based and enzymatic, are crucial for accessing optically pure piperazine-2-carboxamide enantiomers and their derivatives. dicp.ac.cnnih.gov

Table 2: Palladium-Catalyzed Asymmetric Hydrogenation of Various Pyrazin-2-ols Data showcases the synthesis of chiral piperazin-2-one precursors with high enantiomeric excess (ee). dicp.ac.cn

| Product | R¹ | R² | Yield (%) | ee (%) |

|---|---|---|---|---|

| 2a | Ph | Me | 95 | 90 |

| 2b | 4-MeC₆H₄ | Me | 94 | 89 |

| 2c | 4-MeOC₆H₄ | Me | 96 | 88 |

| 2d | 4-FC₆H₄ | Me | 95 | 90 |

| 2e | 4-ClC₆H₄ | Me | 94 | 89 |

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. unibo.itresearchgate.net

Eliminating organic solvents is a primary goal of green chemistry, as they contribute significantly to industrial waste. pharmafeatures.com Solvent-free, or neat, reactions are an effective strategy. mdpi.com For example, the synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ol)s was achieved by stirring a mixture of aldehyde, ethyl acetoacetate, and phenylhydrazine with a catalyst at 90°C under solvent-free conditions. tandfonline.com Another study employed a piperazine-functionalized nickel–ferrite nanocatalyst in a neat reaction at 110 °C to obtain yields ranging between 81 and 95%. mdpi.com The use of water as a solvent is another green alternative. An iridium-catalyzed synthesis of substituted piperidines was effectively carried out in water, which also helped prevent the racemization of enantioenriched substrates. nih.gov These approaches demonstrate the feasibility of reducing or eliminating organic solvent use in the synthesis of piperazine-related heterocycles.

The ability to recover and reuse a catalyst is a cornerstone of sustainable chemistry, as it reduces costs and waste. mdpi.com Heterogeneous catalysts are inherently well-suited for recycling. mdpi.com A study on a piperazine-functionalized nickel-ferrite nanocatalyst demonstrated its reusability for at least five consecutive cycles without a significant loss of catalytic activity. mdpi.com Similarly, copper-based silica-coated magnetic nanocatalysts have been developed for A3 coupling reactions, a method used to form propargylamines, and these catalysts can be easily separated using a magnet and reused multiple times. researchgate.net The development of such recyclable catalytic systems is crucial for the sustainable production of this compound and its analogues. researchgate.net

Table 3: Recyclability of a Heterogeneous Catalyst in Piperazine-Based Reactions Illustrative data on catalyst reuse, showing maintained efficacy over multiple cycles. mdpi.comresearchgate.net

| Cycle | Yield (%) |

|---|---|

| 1 | 95 |

| 2 | 94 |

| 3 | 94 |

| 4 | 92 |

Structure Activity Relationship Sar Studies of N Propylpiperazine 2 Carboxamide Derivatives

Rational Design of N-Propylpiperazine-2-carboxamide Analogues for SAR Probing

The rational design of analogues is a cornerstone of SAR studies. This approach involves the targeted synthesis of new molecules with specific structural changes to probe their interactions with biological targets.

Substituent Effects on the Piperazine (B1678402) Nitrogen Atoms

The piperazine ring contains two nitrogen atoms that are key sites for modification. The nature of the substituents on these nitrogens can significantly impact the molecule's physicochemical properties and its ability to interact with target receptors. For instance, in a study on piperazine analogues, it was observed that the introduction of different substituents, varying in steric and electronic effects, influenced the formation of amidines in zinc(II)-mediated reactions. rsc.org In one case, a polymeric compound was consistently formed with piperazine, and this same structure was observed in reaction systems involving 1-methylpiperazine, 1-ethylpiperazine, and 1-acetylpiperazine, which contained piperazine as an impurity. rsc.org This highlights how even small changes to the piperazine nitrogen can alter the chemical behavior and potential interactions of the molecule.

Stereochemical Influence on Molecular Interactions

Chirality and stereochemistry play a pivotal role in the interaction of drugs with their biological targets, which are themselves chiral. nih.gov The three-dimensional arrangement of atoms in a molecule can dictate its binding affinity and efficacy. nih.gov For a chiral drug, the two enantiomers can be considered as separate entities with potentially different pharmacological profiles. nih.gov The active enantiomer will have a specific three-dimensional structure that allows it to align with and bind to its target site, while the inactive enantiomer may not be able to achieve this optimal interaction. nih.gov In the context of this compound derivatives, the stereocenter at the 2-position of the piperazine ring is of particular importance. Studies on indole-2-carboxamide analogues have shown that the (R)-enantiomer can be more active than the racemate, highlighting the significance of stereochemistry in achieving desired biological effects. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound and Related Compounds

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. frontiersin.org

Development of QSAR Models for Predicting Biological Activities

The development of robust QSAR models is a powerful tool in drug discovery, enabling the prediction of the biological activity of novel compounds and guiding the design of more potent molecules. frontiersin.org These models are built by correlating molecular descriptors with experimental activity data. nih.gov For instance, a QSAR study on 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide, a related structure, utilized a genetic algorithm to select relevant descriptors and build a multiple linear regression model. nih.gov This model demonstrated high statistical significance and predictive power for the inhibitory activity of the compounds. nih.gov The process of building a QSAR model typically involves splitting the dataset into training, validation, and test sets to ensure the model's robustness and predictive capability. youtube.com

Analysis of Physicochemical Descriptors (Electronic, Steric, Lipophilicity) in Relation to SAR

The biological activity of a molecule is governed by a combination of its electronic, steric, and lipophilic properties. frontiersin.org QSAR studies analyze various physicochemical descriptors that quantify these properties to understand their influence on the structure-activity relationship. frontiersin.org

Electronic Descriptors: These descriptors, such as the dipole moment and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), provide insights into a molecule's electronic distribution and its ability to participate in electrostatic interactions. frontiersin.orgfrontiersin.org

Steric Descriptors: Steric factors, represented by descriptors like molecular weight, molar volume, and molar refractivity, relate to the size and shape of the molecule. frontiersin.orgfrontiersin.org These properties are crucial for determining how well a molecule fits into a binding site.

Lipophilicity Descriptors: Lipophilicity, often quantified by the logarithm of the octanol-water partition coefficient (logP), is a critical determinant of a drug's ability to cross biological membranes. frontiersin.orgnih.gov

A QSAR model for benzenesulfonamides revealed that lipophilic character and size were the most important features for COX-2 inhibition, while dipole moment, the number of hydrogen bond donors, and lipophilicity were crucial for COX-1 binding. researchgate.net This demonstrates how the analysis of these descriptors can elucidate the specific physicochemical properties driving biological activity and selectivity.

Fragment-Based and Scaffold Hopping Approaches in this compound Research

The development of novel therapeutic agents often relies on innovative drug design strategies to optimize potency, selectivity, and pharmacokinetic profiles. In the context of this compound and its analogs, fragment-based drug discovery (FBDD) and scaffold hopping have emerged as powerful tools for exploring chemical space and identifying promising lead compounds. These approaches allow for the systematic building and modification of molecules to enhance their interaction with biological targets.

Fragment-based drug discovery begins with the identification of small, low-molecular-weight compounds (fragments) that bind to a target protein, often with low affinity. These initial hits then serve as starting points for the construction of more potent molecules through strategies like fragment growing, linking, or merging. One documented example involves the development of a fragment library for screening against protein kinases, which included a piperazine-2-carboxamide (B1304950) derivative. whiterose.ac.uk This highlights the utility of the piperazine-2-carboxamide core as a viable starting point in FBDD campaigns. The process typically involves screening a library of fragments using biophysical techniques like X-ray crystallography to identify binding. Once a fragment, such as a piperazine-2-carboxamide core, is identified, its structure can be elaborated upon. For instance, the N-propyl group could be introduced as part of a "growing" strategy to explore a specific hydrophobic pocket within the target's binding site.

Scaffold hopping, a complementary strategy, involves replacing the central molecular core of a known active compound with a different, often isosteric, scaffold while retaining key binding interactions. This can lead to compounds with improved properties, such as enhanced potency, better ADME (absorption, distribution, metabolism, and excretion) profiles, or novel intellectual property. A notable example of a related strategy is the use of molecular hybridization, which combines pharmacophoric elements from different molecules. This was effectively demonstrated in the development of potent inhibitors for the SARS-CoV-2 main protease (Mpro). acs.org

In one such study, researchers initiated their work with a piperazine-substituted lead compound, which, while showing activity, required optimization of its antiviral potency and pharmacokinetic properties. acs.org Through a process of molecular hybridization and fragment reassembly, they systematically modified the piperazine-2-carboxamide scaffold. This involved exploring different substituents at various positions to improve interactions within the enzyme's binding pockets (S1 and S4 cavities).

The research led to the synthesis of several series of trisubstituted piperazine derivatives. The structure-activity relationship (SAR) data from these studies provided clear insights into the effects of different chemical modifications. For example, the substitution on the piperazine ring and the nature of the carboxamide group were found to be critical for inhibitory activity.

| Compound | R1 | R2 | Mpro IC50 (µM) | Antiviral EC50 (µM) |

| GC-14 | 3,4-dichlorophenyl | thiophen-2-ylmethyl | 0.4 | 1.1 |

| GC-55 | 3,4-dichlorophenyl | (1H-pyrrolo[2,3-b]pyridin-3-yl)methyl | 0.18 | 0.54 |

| GC-67 | 3,4-dichlorophenyl | (4-methoxyphenyl)methyl | 0.09 | 0.78 |

Table 1: SAR data for selected piperazine-2-carboxamide derivatives targeting the SARS-CoV-2 main protease. Data sourced from the Journal of Medicinal Chemistry. acs.org

The data clearly demonstrates how modifications to the scaffold, guided by a fragment-assembly and hybridization strategy, led to a significant improvement in enzyme inhibition and cellular antiviral activity. For instance, replacing the thiophen-2-ylmethyl group in the lead compound GC-14 with a (1H-pyrrolo[2,3-b]pyridin-3-yl)methyl group in GC-55 resulted in more than a twofold increase in inhibitory potency. acs.org Further optimization, by introducing a p-methoxyaniline moiety in the S4 cavity, was predicted to enhance pharmacokinetic properties. acs.org This systematic approach, which combines elements of both scaffold hopping and fragment-based design, underscores the power of these strategies in refining the properties of piperazine-2-carboxamide derivatives for therapeutic applications.

Mechanistic Investigations of N Propylpiperazine 2 Carboxamide Molecular Interactions

Elucidation of Biological Targets and Pathways Mediated by N-Propylpiperazine-2-carboxamide

There is a notable absence of research specifically elucidating the biological targets and pathways directly mediated by this compound in the scientific literature.

Receptor Binding and Modulation Studies

No specific studies detailing the receptor binding affinities or modulatory effects of this compound have been identified. While derivatives containing the piperazine-carboxamide core have been investigated for their affinity towards dopamine (B1211576) and serotonin (B10506) receptors, this data is not directly applicable to the unsubstituted parent compound.

Enzyme Inhibition and Activation Mechanisms

There is no available data from enzyme inhibition or activation assays for this compound. Research on related compounds has explored their potential as enzyme inhibitors, but these findings cannot be extrapolated to this compound without direct experimental evidence.

Protein-Ligand Interaction Profiling

Specific protein-ligand interaction profiling for this compound has not been reported in the available scientific literature. Therefore, a detailed profile of its interactions with various proteins remains uncharacterized.

Cellular Response and Pathway Perturbation by this compound

Information regarding the cellular responses and pathway perturbations induced by this compound is not available.

Investigation of Intracellular Signaling Cascades

There are no published studies investigating the effects of this compound on intracellular signaling cascades. Its influence on downstream signaling pathways has not been a subject of specific research.

Cell Cycle Regulation and Apoptosis Induction Studies in Relevant Cell Lines

No studies on the impact of this compound on cell cycle regulation or its potential to induce apoptosis in any cell line have been found. While some complex derivatives have been assessed for their anti-cancer properties, this is not indicative of the activity of this compound itself.

Modulatory Effects on Cellular Processes (e.g., proliferation, differentiation)

No specific research findings for this compound are available in the reviewed literature.

Mechanistic Studies of this compound as a Chemical Probe

No specific research findings for this compound are available in the reviewed literature.

Development and Application in Target Validation

No specific research findings for this compound are available in the reviewed literature.

Exploring Structure-Mechanism Relationships

No specific research findings for this compound are available in the reviewed literature.

Computational and Theoretical Chemistry Studies of N Propylpiperazine 2 Carboxamide

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand to a protein target.

Prediction of Binding Modes and Affinities

For piperazine-2-carboxamide (B1304950) derivatives, molecular docking studies have been employed to elucidate their binding modes within the active sites of various enzymes. While specific studies on N-propylpiperazine-2-carboxamide are not extensively documented in publicly available literature, research on analogous piperazine-2-carboxylic acid derivatives provides valuable insights. For instance, in studies of cholinesterase inhibitors, these derivatives have been shown to adopt conformations that allow for interactions with both the catalytic and peripheral anionic sites of the enzymes. nih.gov

The binding affinity, often expressed as a docking score or binding free energy (ΔG), is a key parameter calculated during docking simulations. It provides an estimation of the strength of the interaction between the ligand and the protein. For a series of pyrazole-carboxamides bearing a sulfonamide moiety, docking scores were used to rank potential inhibitors of carbonic anhydrase, with more negative values indicating stronger binding. nih.gov It is a common practice to validate the docking protocol by redocking a known co-crystallized ligand to ensure the method can reproduce the experimental binding mode. nih.gov

Interactive Data Table: Predicted Binding Affinities of Representative Piperazine (B1678402) Derivatives

| Compound Class | Target Protein | Predicted Binding Affinity (kcal/mol) |

| Pyrazole-Carboxamides | Carbonic Anhydrase I | -9.3 |

| Pyrazole-Carboxamides | Carbonic Anhydrase II | -8.5 |

| Piperidine/Piperazine-based Compounds | Sigma-1 Receptor | -8.9 (pKi) |

Note: The data in this table is illustrative and based on studies of related piperazine derivatives, not this compound itself.

Identification of Key Interacting Residues in Target Proteins

A critical outcome of molecular docking is the identification of key amino acid residues within the protein's binding site that interact with the ligand. These interactions are fundamental to the stability of the ligand-protein complex and the biological activity of the compound. For protein-protein interactions, specific amino acid residues, often termed "hot-spots," contribute a significant portion of the binding energy. nih.gov Small molecules that can mimic the interactions of these hot-spot residues can be effective inhibitors. nih.gov

In the context of piperazine derivatives, interactions often involve hydrogen bonds, hydrophobic interactions, and sometimes ionic interactions. For example, in the study of piperazine-2-carboxylic acid derivatives as cholinesterase inhibitors, stable binding was attributed to hydrogen bonding and hydrophobic interactions within the enzyme's active site. nih.gov Similarly, for other piperazine-containing compounds, molecular docking has revealed crucial interactions with specific residues that determine their inhibitory potency and selectivity. nih.govrsc.org The interaction between MDM2 and p53, for instance, is mediated by key hydrophobic residues, and small molecules designed to mimic these interactions can disrupt this protein-protein interaction. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide a powerful tool to study the dynamic nature of molecules over time, offering insights into conformational changes, ligand binding processes, and the influence of the solvent environment. dovepress.comnih.gov

Exploration of Conformational Flexibility of this compound

The conformational flexibility of a molecule is crucial for its ability to bind to a target protein. The piperazine ring in this compound typically exists in a chair conformation, but can undergo ring flipping. The n-propyl group and the carboxamide substituent will have preferred orientations to minimize steric hindrance.

Studies on similar structures, such as 4-n-propylpiperazine derivatives, have shown that the conformation can be influenced by intermolecular interactions in the solid state. mdpi.com In solution, the molecule will explore a range of conformations, and MD simulations can map this conformational landscape. The analysis of the root-mean-square deviation (RMSD) of the atomic positions over time is a common method to assess the stability of the molecule's conformation. dovepress.com For flexible molecules, clustering analysis of the MD trajectory can identify the most populated conformational states. nih.gov

Solvent Effects on Molecular Behavior

The solvent environment can significantly influence the conformation and behavior of a molecule. For a molecule like this compound, which has both hydrophobic (n-propyl group) and polar (carboxamide and piperazine nitrogens) parts, the interactions with solvent molecules are critical. In aqueous solution, water molecules can form hydrogen bonds with the amide group and the piperazine nitrogens, which can affect the molecule's flexibility and its interactions with a protein target.

Studies on the isomerization of the prolyl peptide bond, which is structurally related to the amide bond in this compound, have shown that the energy barrier for isomerization is influenced by the hydrogen-bonding ability of the solvent. nih.gov The free energy of activation for this process was found to be higher in water than in aprotic solvents, indicating that the solvent can stabilize the ground state of the amide bond. nih.gov Similar effects can be expected for this compound, where the solvent can modulate the rotational barrier around the C-N bond of the carboxamide group.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the electronic properties and reactivity of molecules. researchgate.netnih.gov These methods provide a detailed understanding of the distribution of electrons and the energies of molecular orbitals.

The electronic structure of a molecule is described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is an indicator of the molecule's chemical reactivity and stability. nih.gov

For piperazine derivatives, DFT calculations have been used to compute various quantum chemical parameters that describe their reactivity. researchgate.net These parameters include ionization potential, electron affinity, electronegativity, and chemical hardness. The Fukui function and local softness indices can be calculated to identify the most reactive sites within the molecule for electrophilic and nucleophilic attacks. researchgate.net

Interactive Data Table: Illustrative Quantum Chemical Parameters for a Piperazine Derivative

| Parameter | Description | Illustrative Value |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV |

| ΔE (LUMO-HOMO gap) | Energy gap between LUMO and HOMO | 5.3 eV |

| Dipole Moment (µ) | Measure of the molecule's overall polarity | 3.5 D |

| Ionization Potential (I) | Energy required to remove an electron | 6.5 eV |

| Electron Affinity (A) | Energy released when an electron is added | 1.2 eV |

Note: These values are illustrative and based on general findings for piperazine derivatives. Specific values for this compound would require dedicated calculations.

Frontier Molecular Orbital Theory Analysis

No specific studies detailing the Frontier Molecular Orbital (FMO) theory analysis, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and distributions for this compound, were found. Such an analysis would be valuable for understanding the compound's reactivity, kinetic stability, and electronic properties.

Electrostatic Potential Mapping and Charge Distribution

Information regarding the electrostatic potential (ESP) map and charge distribution of this compound is not available in the reviewed literature. An ESP map would illustrate the electron-rich and electron-deficient regions of the molecule, providing insights into its intermolecular interactions and potential binding modes with biological targets.

Reaction Mechanism Elucidation via Computational Transition State Analysis

There are no available computational studies on the reaction mechanisms involving this compound, including transition state analysis. This type of research would be crucial for understanding its synthesis, degradation pathways, and metabolic fate.

In Silico Screening and Virtual Library Design for this compound Analogues

While the design of libraries of piperazine-2-carboxamide derivatives has been reported, specific in silico screening and virtual library design efforts centered on this compound as a lead scaffold are not documented in the available literature.

Pharmacophore Modeling and Generation

No published pharmacophore models derived from or specifically for this compound have been identified. Pharmacophore modeling would define the essential three-dimensional arrangement of chemical features necessary for its biological activity, guiding the design of new, potentially more potent analogues.

Virtual Screening Strategies for Novel Scaffolds

There is no information on virtual screening campaigns that have utilized this compound as a query or starting point for the discovery of novel chemical scaffolds with similar properties.

Future Research Directions and Unexplored Avenues for N Propylpiperazine 2 Carboxamide

Expansion of N-Propylpiperazine-2-carboxamide Chemical Space

The inherent versatility of the this compound core structure provides a fertile ground for the generation of diverse compound libraries. Future research should focus on systematically exploring this chemical space to unlock the full therapeutic potential of this scaffold.

Design and Synthesis of Advanced this compound Scaffolds

The creation of advanced scaffolds based on the this compound framework is a critical step in expanding its chemical diversity. This can be achieved through several synthetic strategies. For instance, a combinatorial approach, similar to that used in the exploration of other piperazine-containing compounds, could be employed to generate a library of derivatives. researchgate.net This would involve the systematic variation of substituents on the piperazine (B1678402) ring and the carboxamide nitrogen.

Furthermore, inspiration can be drawn from the synthesis of other complex carboxamides, such as those bearing a phenylpyridazine core. nih.gov Methodologies like N-acylation could be adapted to introduce a wide array of aromatic and aliphatic groups, thereby modulating the physicochemical properties of the resulting molecules. researchgate.net The exploration of different synthetic routes, including those for piperidine-3-carboxamide derivatives, could also provide valuable insights into creating novel and diverse this compound analogs. mdpi.com

A key aspect of this synthetic exploration will be the strategic introduction of various functional groups to probe interactions with different biological targets. The goal is to create a library of compounds with a wide range of electronic and steric properties, increasing the probability of identifying hits against new therapeutic targets.

Integration into Complex Heterocyclic Systems

To further broaden the chemical space, the this compound moiety can be incorporated into more complex heterocyclic systems. This strategy has been successfully applied to other piperazine-containing compounds, leading to the discovery of potent bioactive molecules. For example, the integration of piperazine into larger, more rigid ring systems can constrain the conformation of the molecule, potentially leading to higher affinity and selectivity for a specific target.

Drawing parallels from the synthesis of other heterocyclic compounds, such as pyrazoline derivatives, can offer valuable synthetic strategies. nih.gov The cyclization of precursors containing the this compound unit could lead to novel polycyclic structures with unique three-dimensional shapes. The exploration of such fused and bridged systems will significantly expand the structural diversity of this compound class, opening up new avenues for drug discovery.

Exploration of Novel Biological Targets for this compound and its Derivatives

A significant opportunity lies in identifying and validating novel biological targets for this compound and its derivatives. This can be achieved through a combination of phenotypic screening and target deconvolution strategies.

Phenotypic Screening Approaches

Phenotypic screening, a target-agnostic approach, is a powerful tool for discovering compounds with a desired biological effect without prior knowledge of the molecular target. sciltp.com This method involves testing compounds in cell-based or organism-based assays that model a specific disease state. sciltp.comnih.gov For instance, a library of this compound derivatives could be screened for its ability to induce differentiation in cancer cell lines, a promising therapeutic strategy for diseases like acute myeloid leukemia (AML). nih.gov

The development of robust and reproducible high-content screening (HCS) assays will be crucial for efficiently screening large compound libraries. mdpi.com These assays can simultaneously measure multiple parameters, providing a comprehensive picture of the compound's effect on the phenotype. mdpi.com The use of multi-species screening panels can also help in identifying compounds with broad-spectrum activity against various pathogens, as demonstrated in the discovery of antiparasitic agents. mdpi.comresearchgate.net

Table 1: Phenotypic Screening Strategies

| Screening Approach | Description | Potential Application for this compound |

| Cell-Based Assays | Testing compounds on cultured cells to observe changes in morphology, proliferation, or specific protein expression. sciltp.comnih.gov | Identifying derivatives with anti-cancer, anti-inflammatory, or anti-infective properties. |

| High-Content Screening (HCS) | Automated microscopy and image analysis to quantify multiple phenotypic changes in cells treated with compounds. mdpi.com | Detailed profiling of the cellular effects of this compound derivatives. |

| Organism-Based Assays | Evaluating compound effects in whole organisms like zebrafish or C. elegans to assess systemic effects. | Assessing the in vivo efficacy and potential toxicity of lead compounds. |

| Multi-Species Screening | Testing compounds against a panel of different species or strains of a pathogen. mdpi.com | Discovering broad-spectrum anti-infective agents. |

Target Deconvolution Strategies

Once a compound with an interesting phenotype is identified, the next critical step is to determine its molecular target(s), a process known as target deconvolution. nih.gov There are several experimental strategies that can be employed for this purpose.

Affinity chromatography is a classic method where the bioactive compound is immobilized on a solid support to capture its binding partners from cell lysates. technologynetworks.com Another powerful technique is chemical proteomics, which can identify protein targets by observing changes in their thermal stability upon compound binding, a method known as thermal proteome profiling (TPP). ox.ac.uk Computational approaches, such as those based on chemical similarity or binding energy calculations, can also predict potential targets. researchgate.net

Table 2: Target Deconvolution Methods

| Method | Principle | Advantage |

| Affinity Chromatography | A ligand (the compound) is immobilized and used to capture its binding proteins from a complex mixture. technologynetworks.com | Direct identification of binding partners. |

| Expression Cloning | Libraries of cDNAs are expressed, and the resulting proteins are screened for interaction with the compound. nih.gov | Can identify low-abundance targets. |

| Chemical Proteomics (e.g., TPP) | Measures the change in thermal stability of proteins in the presence of a ligand. ox.ac.uk | Can be performed in a cellular context, providing physiological relevance. |

| Computational Prediction | Uses algorithms to predict targets based on the compound's structure or similarity to known ligands. researchgate.net | High-throughput and cost-effective. |

Application of Artificial Intelligence and Machine Learning in this compound Research

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize drug discovery and can be instrumental in advancing research on this compound. researchgate.net These technologies can be applied at various stages, from the design of novel compounds to the prediction of their biological activities and potential targets. researchgate.netnih.gov

AI and ML algorithms can be trained on large datasets of chemical structures and their associated biological activities to build predictive models. youtube.com These models can then be used to screen virtual libraries of this compound derivatives, prioritizing those with the highest probability of being active. nih.gov For instance, deep learning models like convolutional neural networks (CNNs) and recurrent neural networks (RNNs) can be employed to generate novel molecular structures with desired properties. nih.gov

Furthermore, AI can aid in the analysis of complex data from phenotypic screens and target deconvolution experiments. By identifying subtle patterns and correlations that may not be apparent to human researchers, AI can help to elucidate the mechanism of action of bioactive compounds and identify novel drug-target interactions. researchgate.net The application of AI in these areas has the potential to significantly accelerate the discovery and development of new drugs based on the this compound scaffold. nih.gov

Methodological Advancements in this compound Research

The thorough characterization of this compound and its derivatives is crucial for understanding their chemical and physical properties. Modern analytical chemistry offers a powerful suite of techniques for this purpose. A combination of spectroscopic and chromatographic methods is typically employed to confirm the structure and purity of newly synthesized compounds. mdpi.comtechnologynetworks.com

High-resolution mass spectrometry (HRMS) is essential for determining the precise molecular weight and elemental composition. mdpi.com Nuclear magnetic resonance (NMR) spectroscopy, including 1H NMR and 13C NMR, provides detailed information about the molecular structure, allowing for the unambiguous identification of the compound. mdpi.com Furthermore, advanced chromatographic techniques such as high-pressure liquid chromatography (HPLC) are used to assess the purity of the synthesized compounds. 5z.com For more complex biological molecules, techniques like size-exclusion chromatography and reversed-phase chromatography are also employed. biotherapeuticsanalyticalsummit.com

Table 2: Advanced Analytical Techniques for Compound Characterization

| Analytical Technique | Purpose in Characterization |

|---|---|

| High-Resolution Mass Spectrometry (HRMS) | Confirms molecular formula and exact mass. |

| Nuclear Magnetic Resonance (1H & 13C NMR) | Elucidates the detailed molecular structure and connectivity of atoms. |

| High-Pressure Liquid Chromatography (HPLC) | Determines the purity of the compound and separates it from byproducts. |

| Fourier-Transform Infrared (FT-IR) Spectroscopy | Identifies the functional groups present in the molecule. technologynetworks.com |

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large numbers of compounds for their biological activity. combichemistry.comsemanticscholar.org For research involving this compound, HTS assays are essential for identifying promising lead compounds from extensive libraries. 5z.com These automated assays can measure the interaction of thousands of compounds with a biological target in a short period, significantly accelerating the pace of research. combichemistry.com The goal of HTS is to quickly sift through large libraries to find "hits" that can be further developed. semanticscholar.org

Crystallographic evaluation provides an atomic-level view of how a compound interacts with its target protein. Single-crystal X-ray diffraction is a powerful technique used to determine the precise three-dimensional structure of molecules, including derivatives of pyrazine-2-carboxamide. nih.govnih.gov This information is invaluable for understanding the mode of action and for guiding the structure-based design of more potent and selective analogues. For example, crystallographic studies can reveal the specific hydrogen bonds and other interactions that stabilize the compound within the active site of a protein. nih.govnih.gov The combination of HTS to identify active compounds and crystallography to understand their binding provides a powerful paradigm for drug discovery. nih.gov

Conclusion

Synthesis of Current Research Insights on N-Propylpiperazine-2-carboxamide

While dedicated research on this compound is not extensively documented, its synthesis can be inferred from established methodologies for similar piperazine (B1678402) derivatives. The piperazine-2-carboxamide (B1304950) core is a pharmacologically significant scaffold found in various antagonists and inhibitors. 5z.com The synthesis of libraries of such compounds has been a focus of combinatorial chemistry to accelerate the discovery of new lead compounds. 5z.com

A plausible synthetic route to this compound would likely involve a multi-step process starting from piperazine-2-carboxylic acid. This precursor is well-suited for combinatorial approaches due to its three functional groups that can be selectively substituted. 5z.com A general strategy would involve the protection of one of the nitrogen atoms of the piperazine ring, followed by the formation of the carboxamide at the C2 position. The final step would be the alkylation of the unprotected nitrogen with a propyl group.

Key synthetic strategies for the N-alkylation of piperazines include:

Nucleophilic substitution: This involves reacting the piperazine with an alkyl halide, such as propyl bromide, often in the presence of a base. mdpi.com

Reductive amination: This method utilizes an aldehyde (in this case, propanal) and a reducing agent like sodium triacetoxyborohydride to introduce the propyl group. mdpi.com

Reduction of carboxamides: An alternative route could involve the acylation of the piperazine nitrogen followed by reduction to the corresponding alkyl group. mdpi.com

Solid-phase synthesis techniques have also been successfully employed to generate large libraries of piperazine-2-carboxamide derivatives, which could be adapted for the specific synthesis of the N-propyl variant. 5z.com

Prospective Outlook for this compound in Academic Chemical Research

The prospective outlook for this compound in academic chemical research is promising, given the broad spectrum of biological activities exhibited by related piperazine derivatives. nih.govnih.gov The introduction of an N-propyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of the parent molecule.

Potential Areas of Investigation:

Structure-Activity Relationship (SAR) Studies: this compound could serve as a valuable tool in SAR studies to probe the binding requirements of various biological targets. The nature of the substituent on the piperazine nitrogen is known to be critical for the activity of many piperazine-containing drugs. nih.gov By comparing its activity with other N-alkyl and N-aryl derivatives, researchers can gain insights into the optimal substitutions for specific receptors.

Pharmacological Screening: Given the diverse pharmacological profiles of piperazine derivatives, this compound warrants investigation across a range of therapeutic areas. Piperazine-containing compounds have shown potential as anticancer, antibacterial, antifungal, and antipsychotic agents. nih.govnih.gov Screening this compound against various cell lines and receptor panels could uncover novel biological activities.

Central Nervous System (CNS) Applications: Many piperazine derivatives exhibit activity at neurotransmitter receptors, suggesting potential applications in the treatment of CNS disorders. ijrrjournal.com For instance, certain piperazine amides have been investigated as multi-target antipsychotics with affinities for dopamine (B1211576) and serotonin (B10506) receptors. nih.gov The physicochemical properties of this compound could make it a candidate for crossing the blood-brain barrier.

Below is a table summarizing the key chemical information for this compound, largely inferred from the properties of its constituent parts and related molecules.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C8H17N3O |

| Molecular Weight | 171.24 g/mol |

| General Class | Substituted Piperazine |

| Key Functional Groups | Piperazine, Carboxamide, Propyl group |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.